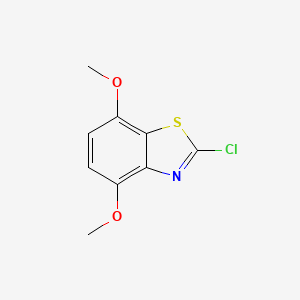

![molecular formula C15H15N3O2 B1620673 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-40-9](/img/structure/B1620673.png)

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Descripción general

Descripción

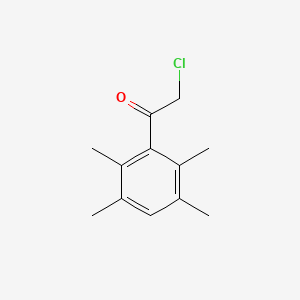

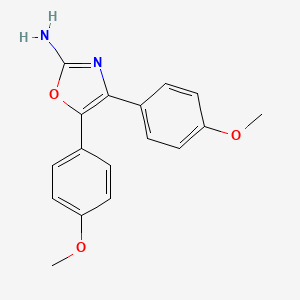

The compound “6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring and two pyridine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are commonly used in medicinal chemistry to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, followed by the attachment of the pyridine rings . This could be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings. The pyrrolidine ring contributes to the three-dimensional (3D) structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine and pyridine rings could undergo various reactions, such as substitution or addition reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and pyridine rings. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

Cyclic amines, including pyrrolidine derivatives, are key intermediates in the synthesis of complex molecular structures due to their ability to undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process, facilitated by carboxylic acid promotion, generates conjugated azomethine ylides which undergo 6π-electrocylization, potentially leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the versatile synthetic utility of pyrrolidine-containing compounds like 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid in organic synthesis and medicinal chemistry (Kang et al., 2015).

Coordination Chemistry and Framework Structures

Pyrrolidine and pyridine derivatives are instrumental in the development of coordination polymers and metal-organic frameworks (MOFs). These compounds can act as ligands, coordinating with metal ions to form structures with diverse geometries and functionalities. For example, pyridine and pyrrolidine derivatives have been used to synthesize three-dimensional lanthanide coordination polymers with unique topologies and potential applications in materials science, catalysis, and luminescence (Qin et al., 2005). Similarly, the structural versatility of these ligands has been demonstrated in the self-assembly of lanthanide helicate coordination polymers into metal-organic framework structures, showcasing their potential in constructing highly ordered and functional materials (Ghosh & Bharadwaj, 2004).

Supramolecular Chemistry

The pyrrolidine and pyridine moieties present in compounds like 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid play significant roles in supramolecular chemistry, particularly in the formation of hydrogen-bonded networks. These networks are essential for the design and synthesis of new materials with specific properties, such as porosity, which is crucial for applications in gas storage, separation, and catalysis. The intermolecular interactions involving carboxylic acid and pyridine units lead to the construction of complex supramolecular architectures, as seen in the crystal structures of various pyridine and pyrazine carboxylic acids (Vishweshwar et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKJIGQBYJMPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378094 | |

| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

CAS RN |

904817-40-9 | |

| Record name | 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

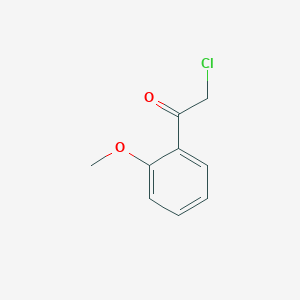

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)

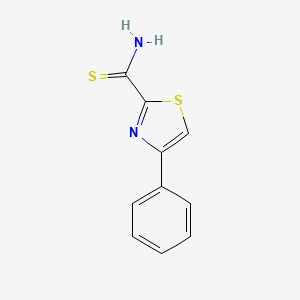

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/no-structure.png)

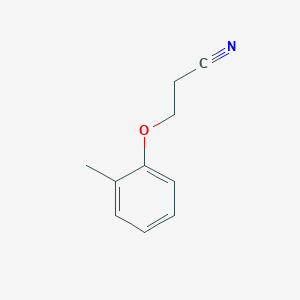

![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)

![2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B1620604.png)